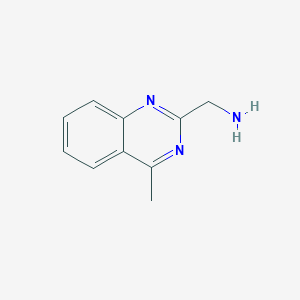

(4-Methylquinazolin-2-yl)methanamine

Description

Properties

IUPAC Name |

(4-methylquinazolin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAFCVREVZMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024000-61-0 | |

| Record name | (4-methylquinazolin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Halomethyl Quinazoline Intermediates

A common and efficient approach to prepare (4-Methylquinazolin-2-yl)methanamine involves the use of 2-(chloromethyl)-4-methylquinazoline as a key intermediate. This intermediate is synthesized and then subjected to nucleophilic substitution reactions to introduce the methanamine group.

Preparation of 2-(Chloromethyl)-4-methylquinazoline:

This compound can be prepared by chloromethylation of 4-methylquinazoline derivatives or via cyclization reactions involving appropriate substituted precursors.Nucleophilic substitution with amines:

The chloromethyl group at the 2-position is displaced by an amine nucleophile, such as ammonia or primary amines, to yield (4-Methylquinazolin-2-yl)methanamine.

Example from patent literature:

- In a process described in WO2014097314A1, 2-(Chloromethyl)-4-methylquinazoline (77.8 g, 0.4038 moles) was reacted with nucleophiles under controlled temperature (75-80°C) in the presence of potassium carbonate and tetrabutylammonium bromide as phase transfer catalyst in methanol solvent. After reaction completion, the product was purified by filtration and washing steps, yielding the title compound with >99% purity and 84% yield.

Cyclization and Functional Group Transformation Routes

Another method involves multi-step synthesis starting from substituted anthranilic acid derivatives or related precursors, followed by cyclization to form the quinazoline ring and subsequent functionalization.

- Starting from methyl 2-aminobenzoate and 2-chloroacetonitrile, 2-chloromethyl-3H-quinazolin-4-one is synthesized in good yield (~85%).

- This intermediate can be converted into sulfonate esters and further reacted with amine nucleophiles to introduce the methanamine moiety at the 2-position.

Purification and Isolation Techniques

The preparation of (4-Methylquinazolin-2-yl)methanamine often requires careful purification to achieve high purity suitable for pharmaceutical or research use.

- Cooling reaction mixtures and dilution with methanol to precipitate the product.

- Filtration and washing with methanol and water to remove impurities.

- Drying under vacuum at controlled temperatures (40-45°C) to obtain the final solid product.

In some processes, recrystallization from solvents such as ethanol or methylcyclohexane is employed to enhance purity.

Reaction Conditions and Catalysts

- Temperature: Reaction temperatures typically range from 20°C to 85°C depending on the step, with nucleophilic substitutions often performed around 75-80°C for optimal conversion.

- Bases: Potassium carbonate is commonly used as a base to facilitate substitution reactions by neutralizing generated acids.

- Phase Transfer Catalysts: Tetrabutylammonium bromide is employed to enhance reaction rates in biphasic systems.

- Solvents: Methanol and dimethyl sulfoxide (DMSO) are preferred solvents due to their polarity and ability to dissolve both reactants and bases.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Synthesis of 2-(Chloromethyl)-4-methylquinazoline | Chloromethylation of 4-methylquinazoline derivatives | ~85 | - | Intermediate for further substitution |

| Nucleophilic substitution with amine | 2-(Chloromethyl)-4-methylquinazoline, amine, K2CO3, TBAB, MeOH, 75-80°C, 2-3 hrs | 84 | >99 | High purity product after filtration |

| Purification and drying | Methanol washing, vacuum drying at 40-45°C | - | >99 | Critical for removing impurities |

| Alternative cyclization route | Methyl 2-aminobenzoate + 2-chloroacetonitrile → quinazolinone intermediate | 85 | - | Allows structural modifications |

Research Findings and Optimization Insights

- The use of phase transfer catalysts significantly improves the nucleophilic substitution efficiency on the chloromethyl group.

- Maintaining reaction temperature precisely between 75-80°C ensures optimal conversion without decomposition.

- Methanol as a solvent facilitates both reaction and purification steps due to its polarity and volatility.

- The purification protocol involving sequential washing and vacuum drying is essential to achieving pharmaceutical-grade purity (>99%).

- Alternative synthetic routes via quinazolinone intermediates offer flexibility for analog synthesis but may require additional steps for conversion to the methanamine derivative.

Chemical Reactions Analysis

Types of Reactions

(4-Methylquinazolin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted quinazoline compounds.

Scientific Research Applications

(4-Methylquinazolin-2-yl)methanamine has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various quinazoline derivatives.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as an analgesic and anti-malarial agent.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (4-Methylquinazolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine

- Structure : Quinazoline with a bromine at position 6 and a thiophen-2-ylmethylamine group at position 3.

- Key Features :

- Comparison : Unlike (4-Methylquinazolin-2-yl)methanamine, this compound has a bulkier thiophene substituent and bromine atom, which may enhance hydrophobic interactions in kinase binding pockets.

N-Methyl-1-(4-methyl-3-oxo-4H-quinazolin-2-yl)methanamine

- Structure : Quinazoline with a 4-methyl group, 3-oxo modification, and N-methylated methanamine at position 2.

- Key Features :

Heterocyclic Methanamine Derivatives

Thiazole-Based Compounds

Example : (2-(4-Methylphenyl)-1,3-thiazol-4-yl)methanamine

- Example: 2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine Structure: Thiazole with dimethylaminomethyl and aminoethylthio substituents. Activity: Intermediate in nizatidine synthesis (anti-ulcer drug) . Comparison: The additional sulfur and dimethylamino groups increase steric bulk, likely affecting target selectivity.

Oxazole-Based Compounds

- Example : (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine

Thiadiazole-Based Compounds

- Example: 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine Structure: Thiadiazole linked to a phenyl-methanamine group. Molecular Weight: 191.25 g/mol .

Biological Activity

(4-Methylquinazolin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to antimicrobial and antitumor properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

Research indicates that (4-Methylquinazolin-2-yl)methanamine exhibits significant biological activities, particularly against various pathogenic organisms. Its mechanism of action often involves interference with metabolic pathways in target cells.

Antimicrobial Activity

Studies have shown that (4-Methylquinazolin-2-yl)methanamine displays potent antimicrobial activity. For instance, it has been evaluated against several strains of bacteria, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of (4-Methylquinazolin-2-yl)methanamine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 5.71 μM | |

| Staphylococcus aureus | 10 μM | |

| Escherichia coli | 15 μM |

The compound's MIC values indicate its effectiveness compared to standard antibiotics like Isoniazid and Ethambutol.

The proposed mechanism by which (4-Methylquinazolin-2-yl)methanamine exerts its antimicrobial effects involves the reduction of nitro groups in the structure, leading to the formation of reactive intermediates that disrupt cellular processes in bacteria. This mechanism is similar to other known antituberculosis agents.

Case Studies

Several case studies have explored the biological effects of (4-Methylquinazolin-2-yl)methanamine in vivo and in vitro.

Case Study 1: Efficacy Against Tuberculosis

A recent study assessed the efficacy of (4-Methylquinazolin-2-yl)methanamine in a murine model infected with Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated mice compared to controls, suggesting its potential as a novel therapeutic agent for tuberculosis.

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of (4-Methylquinazolin-2-yl)methanamine on human cell lines. The findings demonstrated that at therapeutic concentrations, the compound exhibited low cytotoxicity, making it a promising candidate for further development.

Research Findings and Future Directions

Recent research has highlighted the importance of structural modifications to enhance the biological activity of (4-Methylquinazolin-2-yl)methanamine. For example, substituting different functional groups on the quinazoline ring has been shown to improve its potency against various pathogens.

Table 2: Structure-Activity Relationship Studies

| Compound Variant | Activity Level | Comments |

|---|---|---|

| Unsubstituted | Moderate | MIC = 5.71 μM |

| Para-fluoro substituted | High | Increased activity observed |

| Ortho-chloro substituted | Moderate | Retained activity |

These findings suggest that further exploration into analogs could lead to more effective derivatives with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methylquinazolin-2-yl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, quinazoline derivatives are often prepared by reacting 4-chloroquinazoline with methylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes using continuous flow reactors to enhance mixing and temperature control, as noted in quinazoline syntheses . Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (4-Methylquinazolin-2-yl)methanamine?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the quinazoline ring (δ 7.5–8.5 ppm for aromatic protons) and methylamine group (δ 2.5–3.5 ppm).

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to confirm molecular ion peaks ([M+H]⁺) and purity (>95%) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and quinazoline ring vibrations (1600–1500 cm⁻¹) .

Q. How can researchers assess the stability of (4-Methylquinazolin-2-yl)methanamine under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., oxidation at the methylamine group). Store lyophilized samples at –20°C in amber vials to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can polymorphic variations in (4-Methylquinazolin-2-yl)methanamine impact analytical method development, and what strategies mitigate these effects?

- Methodology : Polymorphism (e.g., Form I vs. Form II) alters solubility and melting points, affecting HPLC retention times and dissolution profiles. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize polymorphs. Implement a Quality by Design (QbD) approach to optimize chromatographic conditions (e.g., column temperature, mobile phase pH) for robust separation across polymorphic forms .

Q. What experimental approaches resolve contradictions in reported biological activities of (4-Methylquinazolin-2-yl)methanamine derivatives?

- Methodology :

- Comparative assays : Test derivatives under standardized conditions (e.g., IC₅₀ in kinase inhibition assays with ATP concentration fixed at 1 mM).

- Structure-activity relationship (SAR) studies : Modify substituents on the quinazoline core (e.g., 4-methyl vs. 4-fluoro) to isolate contributing factors to activity discrepancies.

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial vs. anticancer assays) to identify confounding variables like cell line specificity .

Q. How can researchers design experiments to elucidate the mechanism of action of (4-Methylquinazolin-2-yl)methanamine in modulating biological targets?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., kinases, GPCRs).

- Molecular docking : Use software like AutoDock Vina to predict interactions between the methylamine group and active-site residues.

- Knockout models : CRISPR/Cas9 gene editing to ablate target proteins and assess functional changes in cellular assays .

Q. What computational tools are recommended for predicting the reactivity of (4-Methylquinazolin-2-yl)methanamine in novel synthetic pathways?

- Methodology :

- Retrosynthetic analysis : AI-driven tools (e.g., Chematica) propose routes using available building blocks (e.g., 4-methylquinazoline and methylamine).

- DFT calculations : Simulate reaction intermediates (e.g., transition states in SNAr reactions) to predict regioselectivity and energy barriers .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in spectroscopic data for (4-Methylquinazolin-2-yl)methanamine across studies?

- Methodology :

- Standardized protocols : Adopt identical solvent systems (e.g., DMSO-d₆ for NMR) and instrument calibration.

- Collaborative validation : Share raw data (e.g., JCAMP-DX files) via repositories like Zenodo for independent verification.

- Dynamic NMR : Resolve ambiguity in peak splitting caused by conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.